Ebeinone

Description

Significance and Context of Ebeinone in Chemical Biology and Natural Product Science

This compound's significance in chemical biology and natural product science stems from its origin as a natural product and its demonstrated biological activities. Natural products, derived from sources like plants, have historically been a rich source for drug discovery and understanding biological pathways. nih.gov this compound, as a steroidal alkaloid, fits within this context, offering a complex molecular scaffold that can interact with specific biological targets. scispace.com Its isolation from Fritillaria imperialis highlights the potential of medicinal plants as sources of bioactive compounds. researchgate.netiosrphr.orgresearchgate.net Chemical biology, an interdisciplinary field applying chemical techniques to biological questions, provides the tools and framework to investigate how this compound interacts with biological systems at a molecular level. frontiersin.orgnih.govwikipedia.org Studying compounds like this compound allows researchers to explore the chemical diversity found in nature and its implications for biological function, potentially leading to the identification of lead compounds for various applications. nih.goviupac.org

Historical Perspectives in this compound Research and Related Steroidal Alkaloids

The history of this compound research is intertwined with the study of steroidal alkaloids from the Fritillaria genus. Fritillaria species have been utilized in traditional medicine for centuries, particularly in Traditional Chinese Medicine (TCM), primarily for respiratory ailments. researchgate.netresearchgate.net This historical use prompted scientific investigation into the chemical constituents responsible for these effects. This compound was identified as a new anticholinergic steroidal alkaloid isolated from the bulbs of Fritillaria imperialis of Turkish origin. iosrphr.orgrsc.orgecomole.com Early research focused on the isolation and structural elucidation of this compound using spectroscopic techniques. rsc.orgecomole.com The study of related steroidal alkaloids from Fritillaria species, such as imperialine (B1671802), verticine, and ebeiedine, provided a foundation for understanding the chemical diversity within this genus and the potential for various biological activities. iosrphr.orgresearchgate.netecomole.comresearchgate.net The historical context of using Fritillaria in traditional medicine underscores the importance of ethnopharmacology in guiding the discovery of bioactive natural products like this compound.

Current Research Landscape and Key Unanswered Questions in this compound Understanding

Current research on this compound continues to explore its biological activities and potential mechanisms of action. Studies have investigated its interaction with muscarinic acetylcholine (B1216132) receptor subtypes. iosrphr.orgresearchgate.netpshk.hkd-nb.infonih.govbanglajol.infoacademicjournals.orgresearchgate.netnih.govaku.eduaku.edu Research indicates that this compound exhibits anticholinergic activity, specifically showing a higher affinity for muscarinic M2 receptors compared to M3 receptors in guinea-pig models. iosrphr.orgresearchgate.net Furthermore, it has been observed to interact allosterically at rat atrial M2 receptors. iosrphr.orgresearchgate.netresearchgate.net

Despite these findings, several key questions regarding this compound remain unanswered. The full spectrum of its biological activities and potential therapeutic applications requires further investigation. While its anticholinergic activity has been studied, the detailed molecular mechanisms underlying all its observed effects are not yet fully elucidated. The biosynthesis of this compound within the Fritillaria plant and the factors influencing its production are areas that warrant further research. mdpi.com Additionally, comparative studies with other steroidal alkaloids from Fritillaria could provide deeper insights into structure-activity relationships. The potential for developing this compound or its derivatives as lead compounds for new therapies necessitates further preclinical and potentially clinical studies, although this article strictly excludes discussion of dosage and safety profiles. The broader ecological role of this compound in the plant and its interaction with the environment also represent unanswered questions. mdpi.com

Table 1: Summary of this compound's Interaction with Muscarinic Receptors

| Receptor Subtype | Organism | Observed Interaction | Dissociation Constant (KB) | Inhibition Binding Study (KI) |

| Muscarinic M2 | Guinea-pig | Antagonist | 77.3 nM | - |

| Muscarinic M3 | Guinea-pig | Antagonist | 547.0 nM | - |

| Muscarinic M2 | Rat Atria | Allosteric Interaction | - | 80.9 nM |

Note: Data compiled from research findings on this compound's interaction with muscarinic acetylcholine receptor subtypes. iosrphr.orgresearchgate.net

Table 2: Plants Containing this compound and Related Steroidal Alkaloids

| Plant Species | Compound(s) Found | Reference |

| Fritillaria imperialis | This compound, Jervinone, 1-hydroxy-5,6-dihydrojervine, O-acetyljervine, Impericine, Forticine, Delavine, Persicanidine A, Imperialine, Eduardine, Edpetilidine, Verticinone, Isoverticine | researchgate.netiosrphr.orgresearchgate.netiupac.orgresearchgate.netrsc.orgecomole.com |

| Fritillaria ebeiensis var. purpurea | Ebeietinone | rsc.org |

| Fritillaria pallidiflora | This compound, Zhthis compound 3-O-β-D-glucoside, Sinpeinine A, Yubeinine, Delavinone, Yibeinone | researchgate.net |

| Fritillaria lichuanensis | This compound | researchgate.net |

| Fritillaria cirrhosa | Ebeiedinone, this compound, Hupehenine, Ebeiedine | researchgate.netresearchgate.net |

| Fritillaria thunbergii | Zhebeininoside, Peimisine, Peimine, Peiminine, Ebeiedinone, Ebeiedine | researchgate.net |

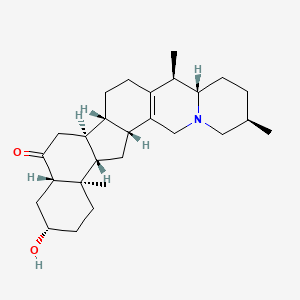

Structure

2D Structure

3D Structure

Properties

CAS No. |

125409-58-7 |

|---|---|

Molecular Formula |

C27H41NO2 |

Molecular Weight |

411.6 g/mol |

IUPAC Name |

(1R,6R,9S,10R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacos-2(11)-en-17-one |

InChI |

InChI=1S/C27H41NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-17,19-21,23-25,29H,4-14H2,1-3H3/t15-,16-,17+,19-,20-,21+,23+,24-,25+,27-/m1/s1 |

InChI Key |

ICSCULPVAJQROK-ILIONMCUSA-N |

SMILES |

CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(=O)C6C5(CCC(C6)O)C)C |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](C3=C(CN2C1)[C@@H]4C[C@H]5[C@H]([C@@H]4CC3)CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |

Canonical SMILES |

CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(=O)C6C5(CCC(C6)O)C)C |

Other CAS No. |

125409-58-7 |

Synonyms |

ebeinone |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Chemodiversity of Ebeinone Analogs

Discovery and Isolation Methodologies for Ebeinone from Natural Sources

The discovery and purification of this compound from its natural plant sources involve a combination of extraction and chromatographic techniques designed to separate this specific alkaloid from a complex mixture of other plant metabolites.

Chromatographic methods are essential for the purification and analysis of this compound and other Fritillaria alkaloids. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation of these non-volatile and thermally sensitive compounds. While specific HPLC parameters for this compound are not extensively detailed in the public domain, methods for separating related steroidal alkaloids from Fritillaria often utilize reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water gradients.

Gas Chromatography (GC) has also been applied to the analysis of Fritillaria alkaloids. Due to the low volatility of these compounds, a pre-column derivatization step is often necessary to convert the alkaloids into more volatile forms suitable for GC analysis. This method has been successfully used for the simultaneous determination of several major isosteroidal alkaloids in various Fritillaria species.

Table 1: Chromatographic Techniques for the Separation of Fritillaria Alkaloids

| Technique | Description | Application for this compound and Analogs |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Effective for the separation of non-volatile steroidal alkaloids. Reversed-phase chromatography is commonly used. |

| Gas Chromatography (GC) | A technique used to separate and analyze compounds that can be vaporized without decomposition. | Can be used for the analysis of more volatile derivatives of this compound and related alkaloids, often requiring a derivatization step. |

This table is generated based on general chromatographic principles and findings for related compounds.

The initial step in isolating this compound from plant material, typically the bulbs of Fritillaria species, is solvent extraction. The choice of solvent is critical for efficiently extracting the alkaloids while minimizing the co-extraction of undesirable compounds. Commonly, polar solvents such as ethanol (B145695) or methanol (B129727) are used to extract the crude alkaloid mixture from the dried and powdered plant material.

Following the initial extraction, a series of liquid-liquid partitioning steps are often employed to further purify the alkaloid fraction. This typically involves acid-base extractions, where the pH of the solution is manipulated to selectively move the basic alkaloids between aqueous and organic phases, thereby separating them from neutral and acidic compounds.

Table 2: Extraction Methods for Fritillaria Alkaloids

| Extraction Step | Description | Purpose |

| Solvent Extraction | Maceration or percolation of powdered plant material with a polar solvent (e.g., ethanol, methanol). | To obtain a crude extract containing a broad range of secondary metabolites, including alkaloids. |

| Acid-Base Partitioning | The crude extract is dissolved in an acidic aqueous solution and then washed with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent. | To selectively isolate the basic alkaloid fraction from other components of the crude extract. |

This table is generated based on general phytochemical extraction methodologies for alkaloids.

Biosynthetic Pathways of this compound

The biosynthesis of this compound, as a cevanine-type isosteroidal alkaloid, is believed to follow the general pathway established for this class of compounds in Fritillaria. This intricate process begins with primary metabolites and involves a series of enzymatic modifications to construct the complex steroidal skeleton.

The biosynthesis of the steroidal backbone of this compound is thought to originate from the mevalonate (B85504) (MVA) or the 2-methyl-D-erythritol-4-phosphate (MEP) pathways, which provide the isoprene (B109036) building blocks. These pathways ultimately lead to the formation of cholesterol, which serves as a crucial precursor for steroidal alkaloids in plants.

A series of modifications to the cholesterol molecule, including hydroxylations, oxidations, and the incorporation of a nitrogen atom, are catalyzed by specific enzymes to form the characteristic cevanine skeleton of this compound. Key enzyme families implicated in these transformations include cytochrome P450 monooxygenases (CYP450s) and aminotransferases. While the precise enzymatic sequence leading to this compound has not been fully elucidated, studies on related Fritillaria alkaloids suggest that CYP450s play a critical role in the later stages of biosynthesis, catalyzing specific hydroxylations on the steroidal framework.

The production of this compound and other steroidal alkaloids in Fritillaria is under tight genetic control. Transcriptome analyses of Fritillaria species, including Fritillaria imperialis, have identified numerous genes that are likely involved in the biosynthesis of these compounds. The expression of these genes can be influenced by developmental stage and environmental conditions.

Several families of transcription factors have been identified as potential regulators of steroidal

Chemodiversity and Structural Variants of this compound-Related Compounds

The structural diversity of alkaloids related to this compound is vast, encompassing a range of congeners and derivatives primarily found within the Fritillaria genus. These compounds share a common steroidal backbone but exhibit variations in oxidation patterns, stereochemistry, and substitution, leading to a rich chemodiversity.

Identification and Characterization of this compound Congeners and Derivatives

This compound is a cevanine-type steroidal alkaloid identified in plants such as Fritillaria ebeiensis and Fritillaria imperialis. nih.gov Its congeners are a diverse group of structurally similar alkaloids, often co-occurring in the same plant species. The identification and structural elucidation of these compounds rely on advanced spectroscopic and spectrometric techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) is crucial for determining the molecular formula, while 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, COSY, HSQC, and HMBC) is employed to decipher the complex, polycyclic structure and establish the connectivity of atoms. For unambiguous determination of the absolute configuration and stereochemistry, single-crystal X-ray diffraction analysis is the definitive method. nih.gov

Numerous this compound-related compounds have been isolated and characterized from various Fritillaria species. For instance, from the bulbs of Fritillaria cirrhosa, a series of previously undescribed cevanine-type alkaloids, named cirrhosinones, have been identified. nih.govnih.gov These compounds are notable for possessing a typical cevanine skeleton with rare hydroxyl group substitutions at positions like C-7 and C-24. nih.gov Similarly, studies on Fritillaria unibracteata var. wabuensis have led to the isolation of new cevanine alkaloids, including wabuensins. nih.gov

Other well-known congeners include imperialine (B1671802), peimisine, verticinone, and delavine, which are frequently found in Fritillaria bulbs used in traditional medicine. selleckchem.comresearchgate.netmedchemexpress.com Imperialine, for example, is characterized by hydroxyl groups at the C-3 and C-20 positions and a ketone at C-6. nih.gov Peimisine, while also a steroidal alkaloid from Fritillaria, belongs to the jervine (B191634) type, which is structurally distinct from the cevanine skeleton of this compound. nih.govresearchgate.net The structural differences among these analogs, often subtle variations in the placement of functional groups or stereochemical orientations, give rise to a wide array of related compounds.

Below is an interactive data table summarizing the structural characteristics of this compound and selected congeners.

| Compound | Molecular Formula | Core Skeleton | Key Structural Features |

| This compound | C₂₇H₄₁NO₂ | Cevanine | Ketone at C-17, Hydroxyl at C-20. nih.gov |

| Imperialine | C₂₇H₄₃NO₃ | Cevanine | Ketone at C-6, Hydroxyls at C-3 and C-20. nih.govnih.gov |

| Verticinone | C₂₇H₄₃NO₃ | Cevanine | Ketone at C-3, Hydroxyls at C-6 and C-20. researchgate.net |

| Delavine | C₂₇H₄₅NO₃ | Cevanine | Hydroxyls at C-3, C-6, and C-20. researchgate.net |

| Cirrhosinone A | C₂₇H₄₁NO₄ | Cevanine | Hydroxyls at C-3, C-7, C-24; Ketone at C-6. nih.gov |

| Peimisine | C₂₇H₄₁NO₃ | Jervine | Features a distinct furo[3,2-b]pyridine (B1253681) ring system. nih.gov |

Structural Interrelationships and Classification within the Cevanine Alkaloid Family

This compound belongs to the steroidal alkaloids, a class of natural products characterized by a steroidal nucleus with an integrated nitrogen atom, often in a heterocyclic ring system. researchgate.net More specifically, it is a member of the cevanine sub-family, which is a major group of C-nor-D-homosteroidal alkaloids. researchgate.net The defining feature of cevanine-type alkaloids is their hexacyclic benzo selleckchem.comnih.govfluoreno[2,1-β]quinolizine nucleus. researchgate.net

The classification of these complex molecules is based on the architecture of their steroidal core and the connectivity of the nitrogen-containing rings. Steroidal alkaloids from genera like Fritillaria and Veratrum are broadly categorized into three main structural types: cevanine, jervine, and veratramine. researchgate.net

Cevanine-type alkaloids , such as this compound and imperialine, are the most numerous group and possess the characteristic rigid, hexacyclic cevanine framework. researchgate.net The structural diversity within this group arises from variations in the stereochemistry at the ring junctions (e.g., A/B cis or trans conformation) and the nature and position of oxygen-containing functional groups (hydroxyls, ketones, or ethers). researchgate.netresearchgate.net For example, imperialine has a trans-fused A/B ring system. researchgate.net

Jervine-type alkaloids , such as peimisine, have a different skeletal arrangement where the nitrogen atom is part of a furo[3,2-b]pyridine system fused to the steroid core. nih.govresearchgate.net This structural deviation distinguishes them from the cevanine group despite their common biosynthetic origins from cholesterol.

Veratramine-type alkaloids represent another distinct structural class with a different pattern of ring fusion and aromaticity.

The structural interrelationships among this compound and its analogs are therefore defined by their shared biosynthetic origin and common steroidal foundation, while their classification into distinct groups like cevanine or jervine is dictated by the final, stable arrangement of their carbon-nitrogen skeleton.

Synthetic Strategies and Chemical Modifications of Ebeinone

Total Synthesis Approaches to Ebeinone

The construction of the elaborate hexacyclic framework of this compound, possessing multiple stereocenters, necessitates a highly strategic and controlled synthetic sequence.

Retrosynthetic Analysis and Strategic Disconnections of the this compound Core

A retrosynthetic analysis of the this compound core suggests several strategic disconnections. Given its complex, fused ring system, a convergent approach would be highly desirable. Key disconnections could involve late-stage formation of one of the heterocyclic rings, or the cleavage of a key carbon-carbon bond that simplifies the polycyclic system into more manageable, synthetically accessible fragments.

For a molecule of this complexity, a plausible retrosynthetic strategy would involve disconnecting the aza-ring system, potentially through a Pictet-Spengler or a Bischler-Napieralski type reaction in the forward sense. Further disconnection of the carbocyclic framework might rely on powerful bond-forming reactions such as intramolecular Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed cross-coupling reactions to construct the polycyclic core from simpler building blocks. acs.orgnih.govnih.gov

A hypothetical retrosynthetic analysis is presented in the table below, outlining potential key transformations.

| Disconnection | Key Precursors | Potential Forward Reaction |

| C-N bond in aza-ring | Polycyclic amine and a carbonyl-containing fragment | Reductive amination, Pictet-Spengler reaction |

| Quaternary carbon center | Functionalized decalin system | Michael addition, Alkylation |

| Central carbocyclic ring | Bicyclic or tricyclic intermediates | Intramolecular Diels-Alder, Radical cyclization |

Key Stereoselective Transformations and Synthetic Methodologies

The numerous stereocenters within the this compound structure demand the application of highly stereoselective transformations. The relative and absolute stereochemistry could be established through various methods, including the use of chiral pool starting materials, substrate-controlled diastereoselective reactions, and asymmetric catalysis. nih.gov

Key stereoselective transformations that could be pivotal in a total synthesis of this compound are summarized in the following table.

| Transformation | Purpose | Example Methodologies |

| Asymmetric Dihydroxylation | Introduction of vicinal diols with defined stereochemistry | Sharpless Asymmetric Dihydroxylation |

| Asymmetric Epoxidation | Formation of chiral epoxides for further functionalization | Sharpless Asymmetric Epoxidation, Jacobsen-Katsuki Epoxidation |

| Chiral Auxiliary-Mediated Alkylation | Stereocontrolled formation of C-C bonds | Evans' oxazolidinones, Myers' pseudoephedrine amides |

| Organocatalyzed Reactions | Enantioselective construction of rings and stereocenters | Proline-catalyzed aldol or Mannich reactions |

The synthesis of complex nitrogen-containing polycyclic natural products often relies on a combination of these methods to achieve the desired stereochemical outcome. pharm.or.jp

Protecting Group Strategies and Late-Stage Functionalization in this compound Synthesis

The presence of multiple functional groups in the this compound structure, such as hydroxyl and amino moieties, necessitates a robust protecting group strategy to ensure chemoselectivity during the synthetic sequence. jocpr.comresearchgate.netlibretexts.org The choice of protecting groups is critical and must allow for their selective removal under mild conditions without affecting other parts of the molecule. youtube.comug.edu.pl

Commonly Employed Protecting Groups in Complex Alkaloid Synthesis

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| Hydroxyl | Silyl ethers (e.g., TBS, TIPS) | Silyl chloride, imidazole | Fluoride source (e.g., TBAF) |

| Benzyl ether (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) | |

| Acetal/Ketal | Diol, acid catalyst | Aqueous acid | |

| Amino | Carbamates (e.g., Boc, Cbz) | Boc₂O or Cbz-Cl, base | Acid (TFA) or Hydrogenolysis |

Late-stage functionalization (LSF) offers a powerful strategy to introduce functional groups at a late stage of the synthesis, thereby enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. semanticscholar.orgnih.govnih.govacs.orgchimia.ch For a complex molecule like this compound, C-H activation methodologies could be employed to introduce new functionality at positions that are otherwise difficult to access through traditional synthetic methods.

Semisynthetic Routes to this compound Analogs

Semisynthesis, starting from a naturally abundant precursor that is structurally related to the target molecule, can provide a more efficient route to analogs.

Derivatization from Naturally Abundant this compound Precursors

While no specific naturally abundant precursors for this compound have been reported, one can hypothesize their existence based on the structural motifs present in other marine diterpenoids. mdpi.comnih.gov Should such a precursor be isolated, its chemical modification could provide access to a range of this compound analogs. Common derivatization strategies for complex natural products include acylation, alkylation, oxidation, and reduction of existing functional groups.

Chemical Modifications for Enhanced Biological Probing

To investigate the biological activity and mechanism of action of this compound, it is often necessary to synthesize chemical probes. nevadogroup.comnih.govnih.govrsc.orgacs.org These probes are typically analogs that incorporate a reporter group, such as a fluorescent dye, a biotin tag for affinity purification, or a photoaffinity label for target identification. The synthesis of such probes would involve the late-stage introduction of these functionalities, often via a linker, to a position on the this compound scaffold that is not critical for its biological activity.

Biological Activities and Molecular Pharmacology of Ebeinone

In Vitro Pharmacological Profiling of Ebeinone

The in vitro assessment of this compound has centered on its interaction with muscarinic acetylcholine (B1216132) receptors, which are crucial in regulating a wide range of physiological functions.

Research into the interaction of this compound with muscarinic acetylcholine receptors has revealed its notable affinity and selectivity. Studies have demonstrated that this compound acts as an antagonist at these receptors, with a pronounced preference for the M2 subtype over the M3 subtype. nih.gov

In functional studies using guinea-pig left atrium, a tissue rich in M2 receptors, this compound was found to be approximately 10-fold more potent as an antagonist of the effects of carbachol (B1668302) compared to its activity in guinea-pig ileum or trachea, tissues where the M3 subtype is more prominent. nih.gov The dissociation constants (KB values) further quantify this selectivity, with a significantly lower value observed in the left atrium. nih.gov

Inhibition binding studies with the non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) in rat atria determined the inhibitor constant (KI) for this compound to be 80.9 nM. nih.gov A comparative analysis with pancuronium, another steroidal compound with a similar KB value at the M2 receptor, showed that both compounds could slow the dissociation rate of [3H]NMS. This finding suggests an allosteric mode of interaction at the M2 receptor, indicating that this compound binds to a site distinct from the acetylcholine binding site, thereby modulating the receptor's function. nih.gov

| Parameter | Tissue/Preparation | Value | Receptor Subtype Preference |

|---|---|---|---|

| KB Value | Guinea-Pig Left Atrium | 77.3 nM | M2 > M3 |

| KB Value | Guinea-Pig Ileum | 931.1 nM | |

| KB Value | Guinea-Pig Trachea | 547.0 nM | |

| KI Value | Rat Atria | 80.9 nM | M2 (allosteric interaction) |

No specific data on the enzymatic modulation or inhibition of cholinesterases by this compound were identified in the reviewed scientific literature.

While functional studies have been conducted on isolated tissues, specific data from cell-based assays using engineered cell lines (e.g., Chinese Hamster Ovary cells expressing specific muscarinic receptor subtypes) to further characterize the activity of this compound are not detailed in the available scientific literature. Such assays are instrumental in dissecting the molecular mechanisms of receptor interaction and downstream signaling pathways in a controlled cellular environment. nih.gov

In Vivo Biological Evaluation of this compound in Preclinical Models

The in vivo assessment of this compound has provided insights into its physiological effects, particularly concerning its modulation of smooth muscle function.

The antagonist activity of this compound at muscarinic receptors observed in vitro translates to functional effects on smooth muscle preparations from animal models. In studies with guinea-pig tissues, this compound demonstrated a greater antagonist effect on the carbachol-induced responses in the left atrium (predominantly M2 receptors) compared to the ileum and trachea (predominantly M3 receptors). nih.gov This suggests that in an in vivo context, this compound would likely exhibit more pronounced effects on tissues where M2 receptor-mediated responses are dominant, such as the heart, compared to smooth muscles in the gut and airways.

| Animal Model/Tissue Preparation | Observed Effect of this compound | Receptor Subtype Implicated |

|---|---|---|

| Guinea-Pig Left Atrium | Potent antagonism of carbachol-induced responses | M2 |

| Guinea-Pig Ileum | Weaker antagonism of carbachol-induced responses | M3 |

| Guinea-Pig Trachea | Weaker antagonism of carbachol-induced responses | M3 |

Mechanistic Elucidation of this compound Biological Actions

The alkaloid this compound, isolated from the plant Fritillaria imperialis, has been the subject of targeted pharmacological studies to understand its mechanism of action at the molecular and cellular levels. nih.gov Research has primarily focused on its interaction with specific receptor systems, providing a foundational understanding of its biological effects.

Scientific investigations have identified muscarinic acetylcholine receptors (mAChRs) as primary molecular targets for this compound. nih.gov Specifically, studies have distinguished its activity at the M2 and M3 subtypes of these receptors. nih.gov

Functional studies using guinea-pig tissues revealed that this compound acts as an antagonist to the effects of carbachol. nih.gov Its potency varies between tissues, showing a significantly higher affinity for the M2 receptors found in the left atrium compared to the M3 receptors present in the ileum and trachea. nih.gov This selectivity is quantified by its dissociation constants (KB), which indicate the concentration of the antagonist required to occupy 50% of the receptors at equilibrium.

Table 1: Dissociation Constants (KB) of this compound in Different Tissues

| Tissue | Predominant Receptor Subtype | KB Value (nM) |

|---|---|---|

| Guinea-pig left atrium | M2 | 77.3 |

| Guinea-pig ileum | M3 | 931.1 |

| Guinea-pig trachea | M3 | 547.0 |

Data sourced from functional studies on guinea-pig tissues. nih.gov

Further investigation into its binding characteristics at the M2 receptor was conducted through inhibition binding studies in rat atria using the non-selective antagonist [3H]N-methylscopolamine ([3H]NMS). nih.gov These experiments determined an inhibition constant (KI) value of 80.9 nM for this compound. nih.gov

A key finding from these studies is the nature of this compound's interaction with the M2 receptor. When compared with pancuronium, another compound with a similar KB value at this receptor, this compound was found to slow the dissociation rate of [3H]NMS from the receptor. nih.gov This observation is indicative of an allosteric mode of interaction, meaning this compound binds to a site on the receptor that is distinct from the primary acetylcholine binding site (the orthosteric site). nih.gov This allosteric binding modulates the receptor's function. nih.gov

This compound's interaction with muscarinic M2 and M3 receptors directly implicates it in the modulation of cellular signaling pathways governed by these receptors. Muscarinic receptors are G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions.

As an antagonist with higher affinity for the M2 subtype, this compound is expected to primarily influence M2-mediated signaling cascades. nih.gov M2 receptors are classically coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. By acting as an antagonist, this compound would block these downstream effects.

Its lower affinity antagonism at M3 receptors suggests a lesser, but present, ability to modulate M3-mediated signaling. nih.gov M3 receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This compound's antagonism would inhibit these pathways. The differential affinity suggests that the cellular response to this compound would be dependent on the relative expression of M2 and M3 receptors in a given cell or tissue. nih.gov

Currently, there is no specific information available in the scientific literature detailing studies on the global gene expression or proteomic changes induced by this compound in any model system. Such studies would be necessary to understand the broader impact of this compound on cellular function beyond its direct effects on muscarinic receptor signaling pathways.

Detailed studies on the subcellular localization and intracellular trafficking of this compound have not been reported in the available scientific literature. Understanding how this compound is transported into and within cells would provide further insight into its mechanism of action and potential off-target effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ebeinone Analogs

Rational Design Principles for Ebeinone Derivatives Based on SAR Hypothesis

The rational design of this compound derivatives is guided by hypotheses derived from its known anticholinergic activity, particularly its antagonism of M2 muscarinic acetylcholine (B1216132) receptors. The core principle of rational design involves modifying the this compound structure to enhance its interaction with the receptor's binding site, improve its pharmacokinetic profile, and minimize off-target effects.

A key aspect of the SAR hypothesis for this compound and related steroidal alkaloids revolves around the orientation and nature of substituents on the steroid nucleus. For instance, studies on imperialine (B1671802), a structurally related alkaloid, have shown that modifications at specific positions can significantly impact anticholinergic activity. This suggests that the spatial arrangement of functional groups on the this compound molecule is critical for its biological function.

Hypothetical Design Principles for this compound Analogs:

Modification of the Hydroxyl Groups: The this compound structure possesses hydroxyl groups that can be targeted for modification. Esterification, etherification, or replacement of these groups with other functionalities could alter the compound's hydrogen bonding capacity and polarity, thereby influencing its binding affinity and selectivity for different muscarinic receptor subtypes.

Introduction of Substituents on the Steroid Backbone: The introduction of various substituents, such as halogens, alkyl groups, or aromatic rings, at different positions on the steroid core could explore new binding interactions with the receptor. These modifications could also impact the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Methodologies for Generating this compound Analog Libraries for SAR Probing

The generation of a library of this compound analogs is a critical step in systematically probing the SAR. This requires versatile and efficient synthetic strategies that allow for the introduction of diverse chemical functionalities at specific sites on the this compound scaffold.

Given the structural complexity of this compound, a semi-synthetic approach starting from the natural product itself or a closely related and more abundant precursor is often the most feasible strategy.

Key Synthetic Methodologies:

Functional Group Interconversion: Standard organic synthesis techniques can be employed to modify the existing functional groups on the this compound molecule. For example, hydroxyl groups can be converted to esters, ethers, or oxidized to ketones.

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be used to directly introduce new functional groups at various positions on the steroid backbone, offering a more direct route to novel analogs.

Combinatorial Chemistry Approaches: To rapidly generate a large number of analogs, combinatorial chemistry techniques could be employed. This might involve parallel synthesis methods where a common this compound intermediate is reacted with a diverse set of building blocks to create a library of derivatives with variations at a specific position.

Correlation of Structural Modifications with Biological Potency and Selectivity of this compound Derivatives

Systematic structural modifications of the this compound molecule would allow for the establishment of clear correlations between specific structural features and the resulting biological potency and selectivity. This is the core of SAR studies.

Hypothetical SAR Correlations for this compound Analogs:

| Structural Modification | Hypothesized Effect on Potency | Hypothesized Effect on Selectivity (e.g., M2 vs. other mAChRs) |

| Esterification of hydroxyl groups with bulky aliphatic or aromatic groups | May increase potency due to enhanced lipophilicity and van der Waals interactions with the receptor. | Could enhance selectivity by exploiting unique features of the M2 receptor binding pocket. |

| Conversion of hydroxyl groups to ethers | Could either increase or decrease potency depending on the size and nature of the alkyl/aryl group. | May alter the hydrogen bonding network, potentially leading to a different selectivity profile. |

| N-alkylation of the tertiary amine | Small alkyl groups might be tolerated or enhance activity, while larger groups could lead to steric hindrance and reduced potency. | The nature of the N-substituent could influence interactions with residues outside the primary binding site, affecting selectivity. |

| Introduction of a halogen atom at a specific position on the steroid core | Could increase potency through favorable halogen bonding interactions with the receptor. | The position and type of halogen could fine-tune selectivity for different muscarinic receptor subtypes. |

These hypotheses would need to be tested by synthesizing the corresponding analogs and evaluating their biological activity through in vitro receptor binding assays and functional assays.

Conformational Analysis of this compound and its Analogs and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target receptor. Conformational analysis of this compound and its analogs is therefore essential for a complete understanding of their SAR.

The rigid steroid framework of this compound imposes significant conformational constraints, but some degree of flexibility exists, particularly in the side chains and the heterocyclic ring system.

Methods for Conformational Analysis:

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the low-energy conformations of this compound and its derivatives. Docking studies can then be performed to simulate the binding of these conformations to a model of the target receptor (e.g., the M2 muscarinic receptor).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental data on the through-space proximity of different protons in the molecule, which can be used to determine its solution-state conformation.

X-ray Crystallography: If a single crystal of this compound or an analog can be obtained, X-ray crystallography can provide a precise and unambiguous determination of its solid-state conformation.

By correlating the preferred conformations of different this compound analogs with their biological activities, it is possible to deduce the "bioactive conformation" – the specific three-dimensional shape that the molecule adopts when it binds to its receptor. This information is invaluable for the rational design of new analogs with improved potency and selectivity. For instance, if a particular conformation is found to be associated with high activity, new analogs can be designed that are pre-organized into this favorable geometry.

Computational and Biophysical Studies on Ebeinone

Molecular Docking and Ligand-Target Interaction Analysis of Ebeinone

There are no publicly available studies that have performed molecular docking of this compound to any specific protein target. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Information regarding this compound's potential binding modes, key interacting amino acid residues, and binding affinities with any biological receptor is currently absent from the scientific literature.

Molecular Dynamics Simulations of this compound-Receptor Complexes

Similarly, the scientific literature lacks any molecular dynamics (MD) simulation studies involving this compound. MD simulations are computational methods for analyzing the physical movements of atoms and molecules. Such studies would be crucial for understanding the stability of a potential this compound-receptor complex, the conformational changes that may occur upon binding, and the energetic landscape of the interaction over time. Without these simulations, the dynamic behavior of this compound within a biological environment remains purely speculative.

Quantum Chemical Calculations for this compound Reactivity and Conformation

No quantum chemical calculations for this compound have been reported. These theoretical chemistry methods are used to study the electronic structure and reactivity of molecules. For this compound, such calculations could provide insights into its molecular orbitals, electrostatic potential, and the energetic favorability of different conformations, which are fundamental to understanding its chemical behavior and potential for interaction with biological targets.

Cheminformatics and QSAR Approaches for this compound Structure and Activity Prediction

A search for Quantitative Structure-Activity Relationship (QSAR) or other cheminformatics studies focused on this compound did not yield any results. QSAR models are regression or classification models used in the chemical and biological sciences to predict the activity of molecules from their physicochemical properties. The development of a QSAR model for this compound or a series of its analogs would require a dataset of compounds with measured biological activities, which does not currently exist.

Biophysical Characterization of this compound-Macromolecule Interactions (e.g., ITC, SPR, NMR)

There is no published biophysical data from techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction of this compound with any macromolecule. These experimental techniques are vital for confirming and quantifying molecular interactions. ITC directly measures the heat changes that occur during a binding event, providing information on affinity, stoichiometry, and thermodynamics. wpmucdn.comnih.govyoutube.com SPR is a label-free technique for real-time monitoring of binding kinetics and affinity. researchgate.netnih.govnuvisan.combiosensorcore.com NMR spectroscopy can provide high-resolution structural information about the this compound-receptor complex in solution. nih.govmsu.eduwikipedia.org The absence of such data means there is no experimental validation of any potential biological targets for this compound.

Metabolism and Pharmacokinetics of Ebeinone Preclinical and in Vitro Focus

In Vitro Metabolic Stability and Biotransformation of Ebeinone

There is currently no published research detailing the in vitro metabolic stability or biotransformation of this compound.

Enzymatic Biotransformation of this compound in Liver Microsomal Systems

Specific studies on the enzymatic biotransformation of this compound using liver microsomal systems have not been reported in the scientific literature. Therefore, the cytochrome P450 (CYP) enzymes or other hepatic enzymes responsible for its metabolism have not been identified.

Identification and Characterization of this compound Metabolites in Preclinical Models

As of the latest literature review, no studies have been published that identify or characterize any metabolites of this compound in preclinical models. The metabolic pathways, whether through oxidation, reduction, hydrolysis, or conjugation, remain unknown.

Absorption, Distribution, and Excretion Studies of this compound in Animal Models

Detailed in vivo studies characterizing the absorption, distribution, and excretion of this compound in any animal models are not present in the available scientific literature. Consequently, key pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance rates have not been established.

Transporter Interactions and Efflux Mechanisms Involving this compound

There is no available data from in vitro or in vivo studies to suggest whether this compound is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp) or other members of the ATP-binding cassette (ABC) or solute carrier (SLC) superfamilies. Research into its potential interactions with cellular efflux mechanisms has not been published.

Advanced Analytical Methodologies in Ebeinone Research

Spectroscopic Techniques for Advanced Structural Insights into Ebeinone

Spectroscopy is fundamental to elucidating the complex, multi-ring structure of this compound. High-resolution techniques provide detailed information on its atomic connectivity, three-dimensional shape, and absolute stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. nih.gov It provides detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. nih.gov Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to piece together the complex hexacyclic framework of this compound.

The three-dimensional conformation of this compound in solution is investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments detect protons that are close in space, allowing for the determination of the molecule's spatial arrangement and the relative orientation of its substituents. mdpi.commdpi.com By analyzing the cross-peaks in a NOESY spectrum, researchers can build a 3D model of the molecule, revealing the conformational dynamics that may influence its biological activity. nih.gov This information is critical for understanding how this compound interacts with biological targets.

| NMR Technique | Information Gained for this compound Research |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. |

| ¹³C NMR | Reveals the number and type of carbon atoms in the molecule. |

| COSY | Establishes proton-proton coupling correlations, identifying adjacent protons. |

| HSQC/HMQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Shows long-range correlations between protons and carbons, key for assembling the carbon skeleton. |

| NOESY | Determines through-space proximity of protons, crucial for conformational analysis. mdpi.commdpi.com |

Advanced mass spectrometry (MS) is a cornerstone for the sensitive detection of this compound and the identification of its metabolites. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. nih.gov

Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns of this compound. nih.gov In this technique, the molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. This fragmentation signature aids in structural confirmation and is essential for distinguishing this compound from other related alkaloids in a complex mixture. Furthermore, these techniques are pivotal in metabolite identification studies, where researchers look for biotransformations of the parent drug. sciex.comsciex.com By comparing the fragmentation patterns of potential metabolites with that of the parent this compound, specific metabolic modifications can be pinpointed. sciex.comsciex.com

| Mass Spectrometry Technique | Application in this compound Research |

| High-Resolution MS (HRMS) | Provides accurate mass measurement for determining the elemental formula (C₂₇H₄₁NO₂). nih.gov |

| Tandem MS (MS/MS) | Generates a unique fragmentation pattern for structural confirmation and aids in metabolite identification. nih.gov |

| Metabolite Profiling | Identifies products of biotransformation by detecting mass shifts corresponding to metabolic reactions (e.g., hydroxylation, glucuronidation). sciex.comsciex.com |

This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms. nih.gov Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral centers. tum.deresearchgate.net

These techniques measure the differential absorption of left and right circularly polarized light by the molecule. tum.de The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD or VCD spectrum of this compound with spectra predicted by quantum chemical calculations for possible stereoisomers, the true absolute configuration can be definitively assigned. researchgate.net This is a critical step in its characterization, as different enantiomers or diastereomers of a molecule can have vastly different biological activities.

Chromatographic Methods for this compound Separation and Purification in Research Settings

Chromatography is essential for isolating this compound from natural sources or synthetic reaction mixtures and for quantifying its presence in complex biological samples.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of significant quantities of a target compound from a mixture. teledynelabs.com This method is crucial for obtaining pure this compound for pharmacological testing and structural analysis. teledynelabs.comgilson.com By selecting appropriate stationary and mobile phases, researchers can achieve high-resolution separation of this compound from other closely related alkaloids present in the source material.

Supercritical Fluid Chromatography (SFC) offers an alternative, often more environmentally friendly, method for preparative separations. Using supercritical carbon dioxide as the primary mobile phase, SFC can provide rapid and efficient purification of complex mixtures and is particularly well-suited for the separation of chiral compounds like this compound and its analogs.

For the detection and quantification of this compound at very low concentrations, especially in biological matrices like blood or plasma, coupled chromatographic and spectrometric techniques are required. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for trace analysis. researchgate.net It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. An established ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method for this compound in mouse blood utilizes multiple reaction monitoring (MRM) mode for quantification. researchgate.net This method monitors the specific transition of the this compound precursor ion (m/z 414.4) to a characteristic product ion (m/z 91.1), ensuring high selectivity. researchgate.net The method has demonstrated a lower limit of quantification of 1.0 ng/mL in mouse blood, showcasing its sensitivity for pharmacokinetic studies. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. academicjournals.orgnih.gov For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. GC-MS provides excellent chromatographic resolution and, through mass spectrometry, yields mass spectra that can be used for definitive identification by comparison to spectral libraries. nih.govphcogres.com

| Coupled Technique | Application in this compound Research | Key Parameters/Findings |

| LC-MS/MS | Quantitative analysis of this compound in biological fluids (e.g., blood, plasma) for pharmacokinetic studies. researchgate.net | High sensitivity and selectivity. An established method shows a lower limit of quantification of 1.0 ng/mL and monitors the m/z 414.4 → 91.1 transition. researchgate.net |

| GC-MS | Identification and quantification of this compound, potentially after derivatization to increase volatility. | Provides high-resolution separation and mass spectral data for unambiguous identification. nih.govphcogres.com |

Bioanalytical Methods for this compound Quantification in Biological Matrices (Preclinical)

The quantification of this compound in preclinical biological matrices is essential for characterizing its pharmacokinetic profile. While specific, detailed bioanalytical methods for this compound are not extensively documented in publicly available literature, the established methodologies for other structurally related steroidal alkaloids from the Fritillaria genus provide a robust framework for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of these alkaloids in biological samples such as plasma.

A common approach involves protein precipitation to extract the analyte from the plasma matrix, followed by analysis using an LC-MS/MS system. This technique offers high selectivity and sensitivity, which are critical for detecting the low concentrations of analytes often encountered in pharmacokinetic studies.

For instance, a validated LC-MS/MS method for the simultaneous quantification of other Fritillaria alkaloids, such as peimine, peiminine, peimisine, and delavine, in rat plasma has been developed. This method utilizes a simple protein precipitation step for sample preparation and employs an electrospray ionization (ESI) source in the multiple reaction monitoring (MRM) mode for detection. Such a method demonstrates good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies.

The development of a bioanalytical method for this compound would likely follow a similar path, involving optimization of sample extraction, chromatographic separation, and mass spectrometric detection. The selection of a suitable internal standard is also a critical step to ensure the accuracy and reproducibility of the method.

Below are representative data tables outlining the typical parameters and validation results for the quantification of related Fritillaria alkaloids, which would be analogous for establishing a method for this compound.

Table 1: Representative Liquid Chromatography and Mass Spectrometry Parameters for Analysis of Fritillaria Alkaloids

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile (B52724) and water with formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard |

Table 2: Representative Method Validation Parameters for Quantification of Fritillaria Alkaloids in Rat Plasma

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (RE%) | Within ±15% |

| Recovery | > 80% |

| Matrix Effect | Minimal |

These tables illustrate the typical performance characteristics of an LC-MS/MS method for the quantification of steroidal alkaloids in preclinical samples. A similar approach would be expected to yield a reliable and robust method for the quantification of this compound in biological matrices, enabling further investigation of its pharmacokinetic properties.

Future Directions and Translational Potential of Ebeinone Research

Emerging Research Areas for Ebeinone Exploration in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. tue.nlcornell.eduukri.org this compound, with its distinct biological profile, is poised to become a valuable molecule for dissecting complex cellular processes. Emerging research is beginning to focus on several key areas:

Elucidation of Novel Cellular Targets: While initial studies have identified primary binding partners of this compound, comprehensive target deconvolution studies are a key future direction. Advanced chemical proteomics approaches, such as activity-based protein profiling (ABPP) and photoaffinity labeling, can be employed to globally map the this compound interactome within living cells. This will not only validate known targets but also potentially uncover novel off-targets and previously unknown binding proteins, thus broadening our understanding of its mechanism of action.

Modulation of Protein-Protein Interactions (PPIs): A significant frontier in chemical biology is the development of small molecules that can modulate PPIs, which are often considered challenging drug targets. tue.nl Preliminary computational models suggest that this compound may bind at the interface of protein complexes. Future research will likely focus on experimentally validating these predictions and exploring how this compound and its analogs can be optimized to either stabilize or disrupt specific PPIs involved in disease pathways.

Probing Post-Translational Modifications (PTMs): The intricate signaling networks within cells are heavily reliant on PTMs. There is growing interest in how small molecules like this compound might influence the cellular machinery responsible for PTMs, such as kinases, phosphatases, ubiquitin ligases, and deubiquitinases. Investigating the impact of this compound on the "PTM-ome" could reveal novel regulatory functions and therapeutic opportunities.

A summary of emerging research areas for this compound is presented in the table below.

| Research Area | Key Objectives | Potential Impact |

| Target Deconvolution | - Identify the complete cellular interactome of this compound.- Validate novel binding partners. | - Uncover new mechanisms of action.- Identify potential off-target effects. |

| Protein-Protein Interactions | - Investigate this compound's ability to modulate PPIs.- Optimize analogs as PPI stabilizers or inhibitors. | - Develop novel therapeutic strategies for diseases driven by aberrant PPIs. |

| Post-Translational Modifications | - Assess the influence of this compound on cellular PTM networks.- Identify specific enzymes in PTM pathways affected by this compound. | - Reveal new layers of cellular regulation.- Open avenues for targeting PTMs in disease. |

This compound as a Chemical Probe for Fundamental Biological Processes

The properties of a good chemical probe include high potency, selectivity, and a well-understood mechanism of action. nih.goveubopen.org While research on this compound is still evolving, its potential as a chemical probe to investigate fundamental biological questions is significant.

This compound can be utilized to interrogate specific cellular pathways in a temporally controlled manner, an advantage that genetic methods sometimes lack. For instance, if this compound is found to selectively inhibit a particular enzyme, it can be used to study the immediate downstream consequences of that enzyme's inhibition, providing insights into its role in dynamic cellular processes such as signal transduction, cell cycle progression, or metabolic flux.

To enhance its utility as a chemical probe, derivatives of this compound can be synthesized with tags for visualization (e.g., fluorophores) or for enrichment (e.g., biotin). These modified versions would allow for a more detailed investigation of its subcellular localization, target engagement, and the dynamics of its interactions within a cellular context.

Development of this compound-Based Tool Compounds for Target Validation

A crucial step in the drug discovery process is target validation, which establishes a clear link between a biological target and a disease. rsc.org Tool compounds are indispensable for this purpose, as they allow researchers to pharmacologically probe the function of a target protein. nih.gov

The development of this compound-based tool compounds requires a systematic structure-activity relationship (SAR) study to create a suite of molecules with varying potencies and selectivities. An ideal set of tool compounds would include:

A highly potent and selective analog that can be used to confidently link the observed phenotype to the inhibition or activation of the intended target.

A structurally similar but biologically inactive analog to serve as a negative control, ensuring that the observed effects are not due to non-specific interactions or the chemical scaffold itself.

The iterative process of designing, synthesizing, and testing these analogs will be crucial for generating high-quality tool compounds that can be used to validate the therapeutic potential of this compound's targets in various disease models.

The characteristics of ideal this compound-based tool compounds are outlined in the table below.

| Tool Compound Type | Key Characteristics | Application in Target Validation |

| Potent and Selective Analog | - High affinity for the target.- Minimal off-target activity. | - Confidently attribute a biological phenotype to the modulation of a specific target. |

| Inactive Negative Control | - Structurally similar to the active analog.- Lacks significant biological activity. | - Rule out non-specific or off-target effects of the chemical scaffold. |

Opportunities for this compound and its Analogs in Preclinical Drug Discovery Pipelines

The journey of a compound from a laboratory curiosity to a clinical candidate is long and arduous. However, this compound and its analogs exhibit several promising features that warrant their inclusion in preclinical drug discovery pipelines. researchgate.net

Initial studies have demonstrated the biological activity of this compound in cellular models of disease. The next logical step is to evaluate its efficacy and pharmacological properties in more complex, in vivo animal models. This will provide critical information about its potential as a therapeutic agent.

Furthermore, the chemical scaffold of this compound is amenable to synthetic modification, allowing for the optimization of its drug-like properties. Medicinal chemistry campaigns can focus on improving aspects such as metabolic stability, oral bioavailability, and pharmacokinetic profiles. The development of a diverse library of this compound analogs will be essential for exploring their therapeutic potential across a range of diseases. For instance, analogs like Riboprine and Forodesine have shown promise in preclinical studies for other applications. nih.gov

The table below summarizes the key stages for advancing this compound in preclinical drug discovery.

| Preclinical Stage | Key Activities | Desired Outcomes |

| In Vivo Efficacy Studies | - Testing in relevant animal models of disease. | - Demonstration of therapeutic benefit in a living organism. |

| Pharmacokinetic Profiling | - Evaluation of absorption, distribution, metabolism, and excretion (ADME). | - Understanding of the compound's behavior in the body. |

| Medicinal Chemistry Optimization | - Synthesis of analogs to improve drug-like properties. | - Identification of a lead candidate with a favorable overall profile for clinical development. |

Q & A

Basic Research Questions

Q. How to design controlled experiments for synthesizing and characterizing Ebeinone?

- Methodological Answer :

- Experimental Design : Use a factorial design to isolate variables affecting synthesis (e.g., temperature, catalysts, solvents). Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., reactions with known yields).

- Characterization : Employ NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography for structural validation. Cross-reference spectral data with prior studies to confirm purity and identity .

- Replicability : Document protocols in alignment with the Beilstein Journal of Organic Chemistry guidelines, ensuring all steps (e.g., solvent purification, reaction times) are explicitly detailed for independent verification .

Q. What are common pitfalls in interpreting spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Compare observed NMR chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities. Use 2D NMR (COSY, HSQC) to confirm connectivity in complex derivatives.

- Artifact Identification : Account for solvent peaks, residual water, or decomposition products in MS spectra. Replicate analyses under varied conditions (e.g., ionization methods) to rule out instrumentation artifacts .

Q. How to ensure ethical compliance when collecting biological activity data for this compound?

- Methodological Answer :

- Institutional Review : Submit experimental protocols (e.g., cytotoxicity assays, animal studies) for ethics committee approval, addressing endpoints, sample sizes, and humane endpoints.

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo) with metadata describing experimental conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity profiles of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically review literature using PRISMA guidelines, categorizing studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Apply statistical tools (e.g., funnel plots) to detect publication bias .

- Experimental Replication : Reproduce conflicting assays under standardized conditions (e.g., ATCC cell lines, controlled CO₂ levels) to isolate variables like contamination or protocol divergence .

Q. What computational strategies improve predictive modeling of this compound’s pharmacokinetics?

- Methodological Answer :

- QSAR Modeling : Curate a dataset of this compound analogs with ADME (Absorption, Distribution, Metabolism, Excretion) data. Use machine learning (e.g., Random Forest, SVM) to identify critical molecular descriptors (e.g., logP, polar surface area) .

- Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting. Compare predictions with in vivo pharmacokinetic studies to refine model accuracy .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Pathway Enrichment Analysis : Use tools like GSEA or MetaboAnalyst to identify overrepresented pathways in omics datasets. Cross-correlate transcriptomic changes (RNA-seq) with metabolomic shifts (LC-MS) to pinpoint target pathways .

- Network Pharmacology : Construct interaction networks linking this compound’s putative targets (e.g., kinases, receptors) using databases like STRING or KEGG. Validate hubs via siRNA knockdown or CRISPR-Cas9 screens .

Data Management and Reproducibility

Q. How to structure a research manuscript on this compound to meet journal reproducibility standards?

- Methodological Answer :

- Supplemental Materials : Provide raw chromatograms, spectral data, and statistical scripts (e.g., R/Python code) as supplementary files. Reference these in-text using hyperlinks .

- Table Design :

| Parameter | Synthesis Batch 1 | Synthesis Batch 2 |

|---|---|---|

| Yield (%) | 72 ± 3 | 68 ± 4 |

| Purity (HPLC) | 98.5% | 97.8% |

| Conditions | 25°C, 24h | 30°C, 18h |

| Include footnotes explaining error margins and instrumentation. |

Q. What strategies mitigate bias in high-throughput screening (HTS) of this compound analogs?

- Methodological Answer :

- Blinding : Implement double-blinding in plate readers and data analysis phases. Randomize compound placement on assay plates to avoid edge effects.

- Quality Control : Use Z’-factor metrics to validate assay robustness. Include reference compounds (e.g., positive/negative controls) in each plate to normalize batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.